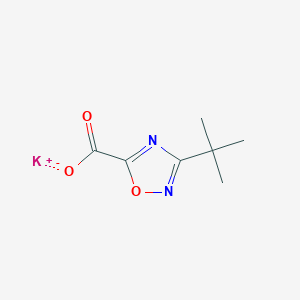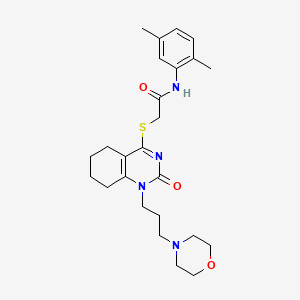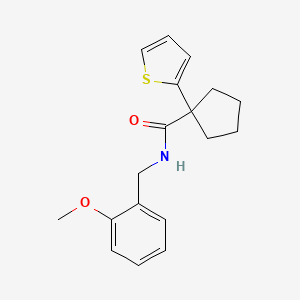
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopentanecarboxamides This compound is characterized by the presence of a methoxybenzyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyclopentanecarboxylic Acid Derivative: The initial step involves the preparation of a cyclopentanecarboxylic acid derivative through a series of reactions, such as alkylation or acylation.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using reagents like thiophene and a suitable catalyst.
Attachment of the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through a nucleophilic substitution reaction, using 2-methoxybenzyl chloride and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: 2-methoxybenzyl chloride, thiophene, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new substituents replacing the original functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Modulation of Signaling Pathways: It may influence various signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.
Interaction with Biomolecules: The compound can interact with biomolecules like proteins, nucleic acids, or lipids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)-1-(thiophen-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-15-8-3-2-7-14(15)13-19-17(20)18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQQAXPVHNHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
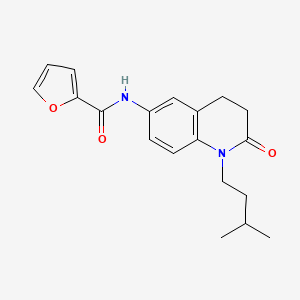

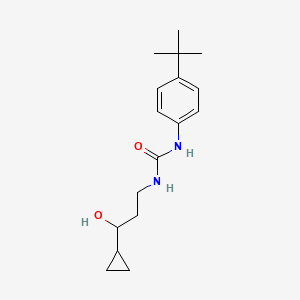
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)
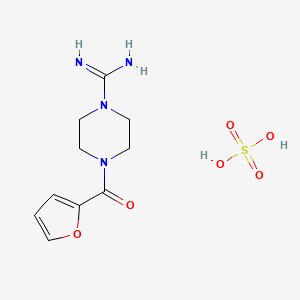


![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
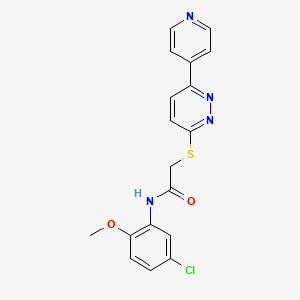
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2810633.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)
![1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2810635.png)
